molecular formula C19H25NO5 B11468999 4-Acetyl-5-(4-ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-5H-pyrrol-2-one

4-Acetyl-5-(4-ethoxyphenyl)-1-(3-ethoxypropyl)-3-hydroxy-5H-pyrrol-2-one

Cat. No.: B11468999
M. Wt: 347.4 g/mol
InChI Key: BLNWEFBQTTWORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ACETYL-5-(4-ETHOXYPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(4-ETHOXYPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves multiple steps, including the formation of the pyrrole ring and the introduction of the acetyl, ethoxyphenyl, and ethoxypropyl groups. Typical reaction conditions might include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.

    Substitution: The aromatic ring could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrial applications might include its use in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound has medicinal properties, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ACETYL-5-(4-METHOXYPHENYL)-1-(3-METHOXYPROPYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-ACETYL-5-(4-PHENYLPHENYL)-1-(3-PHENYLPROPYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The unique combination of functional groups in 4-ACETYL-5-(4-ETHOXYPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE might confer specific reactivity or biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

3-acetyl-2-(4-ethoxyphenyl)-1-(3-ethoxypropyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C19H25NO5/c1-4-24-12-6-11-20-17(16(13(3)21)18(22)19(20)23)14-7-9-15(10-8-14)25-5-2/h7-10,17,22H,4-6,11-12H2,1-3H3

InChI Key

BLNWEFBQTTWORY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.